molecular formula C9H10N2 B6233550 2-(pyridin-3-yl)butanenitrile CAS No. 41668-41-1

2-(pyridin-3-yl)butanenitrile

Cat. No.: B6233550
CAS No.: 41668-41-1
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C11H12N2. . It features a pyridine ring attached to a butanenitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with butanenitrile under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines . Another method includes the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of well-defined and highly reactive catalysts, such as palladium-N-heterocyclic carbene complexes, enables efficient cross-coupling reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-(pyridin-3-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(pyridin-3-yl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-(pyridin-3-yl)butanenitrile can be compared with other pyridine derivatives and nitrile-containing compounds:

    Similar Compounds: Pyridine, 2-(pyridin-3-yl)-1H-benzo[d]imidazole, 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine.

    Uniqueness: The presence of both a pyridine ring and a butanenitrile group in this compound provides unique reactivity and versatility, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

41668-41-1

Molecular Formula

C9H10N2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.